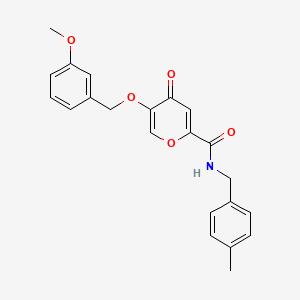![molecular formula C24H18FN3O2 B2464110 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-31-2](/img/structure/B2464110.png)
3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinoline ring, along with fluorophenyl and dimethoxyphenyl substituents, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted anilines with pyrazole derivatives, followed by cyclization reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and catalysts is crucial to minimize costs and environmental impact .
化学反应分析
Types of Reactions
3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .
科学研究应用
3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts
作用机制
The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Quinoline derivatives: Known for their broad spectrum of biological activities, including antimalarial and anticancer properties.
Pyrazole derivatives: Often used in the development of anti-inflammatory and analgesic drugs.
Uniqueness
3-(4-fluorophenyl)-7,8-dimethoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of both fluorophenyl and dimethoxyphenyl groups enhances its reactivity and potential for diverse applications .
属性
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-29-21-12-18-20(13-22(21)30-2)26-14-19-23(15-8-10-16(25)11-9-15)27-28(24(18)19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCPSMHOIDUFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)azetidin-3-amine](/img/structure/B2464027.png)
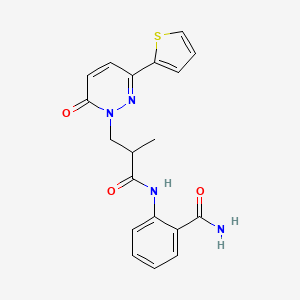
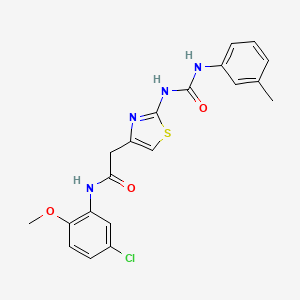
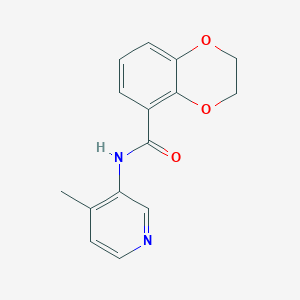
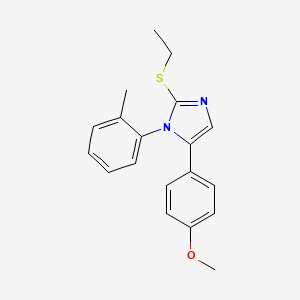
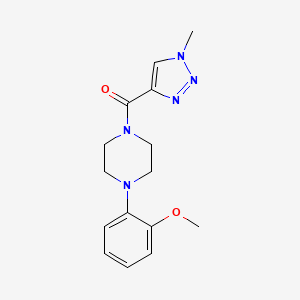
![3-(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2464036.png)
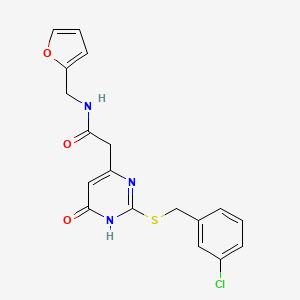
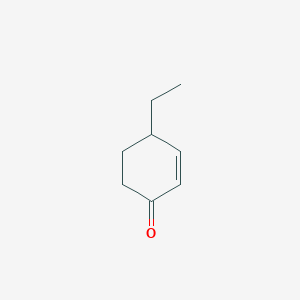
![2-Chloro-1-(2,2-dioxo-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]thiazin-8-yl)propan-1-one](/img/structure/B2464043.png)
![ethyl N-[1-(2-pyrimidinylsulfanyl)-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2464044.png)
![(E)-ethyl 2-(2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464045.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[4-(trifluoromethoxy)phenyl]pentanamide](/img/structure/B2464046.png)
